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Gallium silver disulphide - 12249-54-6

Gallium silver disulphide

Catalog Number: EVT-1186566
CAS Number: 12249-54-6
Molecular Formula: AgGaS
Molecular Weight: 209.66 g/mol
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Product Introduction

Source and Classification

Gallium silver disulphide is classified as a semiconductor material, particularly noted for its non-linear optical properties. The compound is represented by the chemical formula AgGaS2\text{AgGaS}_2 and has gained attention for its applications in infrared optics and photonics. It is often categorized under metal sulfides due to the presence of silver and gallium in its structure.

Synthesis Analysis

The synthesis of gallium silver disulphide can be achieved through various methods:

  • Solid-State Reactions: This method involves the reaction of elemental silver, gallium, and sulfur at elevated temperatures. Precise control over temperature and stoichiometry is crucial for achieving the desired crystal quality.
  • Chemical Vapor Transport: In this technique, precursors are vaporized and transported to a cooler region where they condense into crystals. This method allows for better control over the crystal growth environment.
  • Hydrothermal Synthesis: This method employs high-pressure water solutions to facilitate the reaction between precursors at elevated temperatures. It often leads to high-purity crystals.
  • Solvothermal Methods: Similar to hydrothermal synthesis but uses organic solvents instead of water, allowing for different reaction dynamics and potentially different crystal morphologies.

Key parameters influencing synthesis include temperature (typically between 600 °C to 1000 °C), precursor concentration, and reaction time. For instance, varying the sulfur pressure can significantly affect the phase purity of the resulting crystals .

Molecular Structure Analysis

Gallium silver disulphide crystallizes in a chalcopyrite structure, which is characterized by a tetragonal symmetry. The unit cell comprises one formula unit per cell with lattice parameters approximately a=5.43a=5.43 Å and c=10.86c=10.86 Å. The arrangement of atoms within the structure leads to unique electronic properties essential for its application in optoelectronic devices.

The bond lengths between silver-gallium and gallium-sulfur are critical for determining the electronic band structure. The presence of covalent bonding within the crystal lattice contributes to its stability and optical characteristics .

Chemical Reactions Analysis

Gallium silver disulphide participates in various chemical reactions, particularly involving thermal decomposition and photochemical processes:

  • Thermal Decomposition: At high temperatures, gallium silver disulphide can decompose into its constituent elements or other sulfides if sulfur is not adequately supplied.
  • Photochemical Reactions: Under UV light exposure, gallium silver disulphide exhibits photoconductivity, leading to potential applications in photodetectors and solar cells.

The reactivity can be influenced by factors such as temperature, pressure, and the presence of other chemicals in the environment .

Mechanism of Action

The mechanism of action for gallium silver disulphide primarily revolves around its electronic properties:

  • Non-Linear Optical Behavior: The compound exhibits second harmonic generation (SHG), making it suitable for frequency doubling applications in lasers. This behavior is attributed to its non-centrosymmetric crystal structure.
  • Charge Carrier Dynamics: The movement of charge carriers (electrons and holes) within the material under external stimuli (light or electric fields) plays a crucial role in its functionality as a semiconductor.

Studies have shown that optimizing the crystal growth conditions can enhance these properties significantly, leading to improved performance in electronic applications .

Physical and Chemical Properties Analysis

Gallium silver disulphide possesses several notable physical and chemical properties:

  • Appearance: It typically appears as yellow crystalline solids.
  • Melting Point: The melting point is approximately 997997 °C.
  • Density: The density is around 5.6 g cm35.6\text{ g cm}^3.
  • Solubility: It is insoluble in water but soluble in some organic solvents.

These properties make it suitable for various applications in electronics and optics .

Applications

Gallium silver disulphide has diverse applications across multiple fields:

  • Optoelectronics: Utilized in infrared detectors and lasers due to its efficient non-linear optical properties.
  • Solar Cells: Its semiconductor nature allows it to be used in thin-film solar cells where light absorption efficiency is crucial.
  • Thermoelectric Devices: Research indicates potential use in thermoelectric materials due to favorable electrical conductivity combined with low thermal conductivity.
Introduction to Gallium Silver Disulphide (AgGaS<sub>2</sub>)

Historical Context and Discovery of AgGaS₂

The discovery pathway of AgGaS₂ intertwines with the broader exploration of ternary chalcopyrites. Following Dmitri Mendeleev’s 1871 prediction of "eka-aluminum" (gallium) and Paul-Émile Lecoq de Boisbaudran’s isolation of elemental gallium from sphalerite in 1875, systematic investigations into gallium-based compounds accelerated in the mid-20th century [3] [8]. AgGaS₂ emerged prominently during the 1960s–1970s materials science renaissance, where researchers sought semiconductors with tailored bandgaps and nonlinear coefficients for nascent laser technologies. Early studies confirmed its non-centrosymmetric tetragonal structure (space group I$\bar{4}$2d) and identified a direct bandgap near 2.68 eV—distinguishing it from II-VI semiconductors through enhanced birefringence essential for phase-matching [1]. Initial synthesis relied on direct fusion of elemental silver, gallium, and sulfur, but progress remained hampered by crystal cracking, compositional inhomogeneity, and sulfur volatility. The development of specialized techniques like melt temperature oscillation and the Bridgman method with ampoule rotation during the 1990s–2000s enabled crack-free single crystals exceeding 10 mm dimensions, facilitating reliable property measurements and device prototyping [1].

Table 1: Historical Development Milestones of AgGaS₂

Time PeriodKey AdvancementSignificance
1875Isolation of elemental galliumEnabled synthesis of Ga-containing compounds
1960s–1970sStructural and optical characterizationIdentification of chalcopyrite structure, bandgap (~2.68 eV), and nonlinear coefficients
1980s–1990sDirect fusion synthesisProduced polycrystalline material for basic studies but with cracking/striations
2000s–presentModified Bridgman techniques (e.g., descending ampoule rotation)Crack-free single-crystal growth; commercialization for nonlinear devices

Chemical and Structural Significance in the I-III-VI₂ Chalcopyrite Family

AgGaS₂ belongs to the I$^+$–III$^{3+}$–VI$_2^{2-}$ chalcopyrite family, crystallizing in a tetragonal structure (point group $\bar{4}$2m) with lattice parameters a = 5.756–5.762 Å and c = 10.301–10.312 Å (c/a ratio ≈ 1.79). This structure derives from zincblende by ordered substitution: group-II sites alternate between Ag$^+$ and Ga$^{3+}$ cations, doubling the c-axis and breaking inversion symmetry. The resulting anisotropic bonding environment produces the high birefringence (Δn ≈ 0.03–0.05) essential for nonlinear optical phase-matching. Bonding involves covalent Ga–S interactions and ionic Ag–S contributions, with the distorted tetrahedral coordination of sulfur around gallium influencing the electronic band structure [1] [4].

Table 2: Crystallographic and Physical Properties of AgGaS₂

PropertyValueSignificance
Crystal SystemTetragonalNon-centrosymmetric for nonlinear optics
Space GroupI$\bar{4}$2d (No. 122)Ordered cation sublattice
Lattice Parametersa = 5.756–5.762 Åc = 10.301–10.312 ÅAnisotropic unit cell enabling birefringence
Density4.702 g/cm³Impacts mechanical stability and IR transmission
Melting Point997–1002 °CGuides crystal growth conditions
Band Gap2.68 eV (direct)Determines UV absorption edge and transparency window
Thermal Expansion12.5 × 10⁻⁶/°CAnisotropy causes cracking during cooling

Chemically, the divergence in vapor pressures of silver (low), gallium (moderate), and sulfur (high) complicates stoichiometric control during synthesis. Gallium’s low melting point (29.8°C) and propensity for supercooling introduce additional handling complexities. Crucially, gallium’s ionic radius similarity to iron (Ga$^{3+}$: 0.620 Å; Fe$^{3+}$: 0.645 Å) allows substitution in biological systems, though this is irrelevant in AgGaS₂’s inorganic matrix. Instead, the crystal’s thermal instability dominates materials engineering: anisotropic thermal expansion (αa ≠ αc) induces mechanical stress upon cooling from growth temperatures, often generating cracks or twinning defects. Mitigation strategies include precise stoichiometry control via melt temperature oscillation synthesis and post-growth annealing—critical for achieving >75% mid-IR transmittance in bulk crystals [1] [3] [6].

Key Applications Driving Research Interest

AgGaS₂’s technological value arises from three synergistic properties: wide optical transparency (0.5–13 µm), large nonlinear coefficients (d36 = 18 pm/V), and favorable birefringence for phase-matching. These characteristics enable efficient frequency conversion processes—including optical parametric oscillation (OPO), second harmonic generation (SHG), and difference frequency generation (DFG)—across the mid-infrared (mid-IR), a spectral region critical for molecular spectroscopy and remote sensing [1] [4].

  • Infrared Laser Frequency Conversion: AgGaS₂-based OPOs pumped by Q-switched Nd:YAG lasers (1064 nm) generate tunable output from 1.4–12 µm, replacing cumbersome gas lasers. Recent work demonstrates upconversion of quantum cascade laser outputs beyond 4 µm into detectable near-IR wavelengths using Si detectors. However, beyond 12 µm, absorption limits efficiency, spurring interest in selenide analogs (AgGaSe₂) for extended IR coverage [5].
  • Defense and Remote Sensing: High-power mid-IR output enables infrared countermeasure (DIRCM) systems against heat-seeking missiles. Additionally, lidar systems leverage AgGaS₂ OPOs for atmospheric gas analysis (e.g., CO₂, CH₄) exploiting molecular absorption fingerprints in the 3–5 µm and 8–12 µm atmospheric windows [1] [4].
  • Emerging Nonlinear Photonics: Research focuses on nanostructured AgGaS₂ for enhanced nonlinear responses. Studies show ZnS-shelled AgGaS₂ nanocrystals achieving 16% photoluminescence quantum yield, suggesting potential for light-emitting diodes (LEDs). Additionally, dysprosium-doped variants exhibit tunable luminescence for display technologies, though bulk crystals remain dominant for high-power applications [2] [7].

Table 3: Performance Metrics in Key Application Domains

ApplicationPerformance ParameterAgGaS₂ ValueCompetitive Benchmark
Optical Parametric OscillatorsTuning Range1.4–12 µmZnGeP₂: 2–10 µm
Conversion Efficiency>30% (at 3–5 µm)~20% for LiNbO₃ in near-IR
Second Harmonic GenerationEffective deff~10 pm/V (at 1064 nm → 532 nm)KDP: d36 = 0.4 pm/V
Upconversion DetectionLong-Wavelength Limit12 µm (absorption edge)AgGaSe₂: ~20 µm

Current research addresses inherent limitations: low thermal conductivity (0.015 W/cm·°C) inducing thermal lensing, and photocatalysis susceptibility causing gradual surface degradation. Innovations like quasi-phase-matched structures and composite crystals with improved thermal management aim to boost power handling. Furthermore, bandgap engineering through cation substitution (e.g., AgGa0.5In0.5S₂) seeks to extend transparency while maintaining nonlinearity [1] [5].

Properties

CAS Number

12249-54-6

Product Name

Gallium silver disulphide

IUPAC Name

gallium;silver;disulfide

Molecular Formula

AgGaS

Molecular Weight

209.66 g/mol

InChI

InChI=1S/Ag.Ga.S

InChI Key

KIASIFZNYBFQQK-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[Ga+3].[Ag+]

Synonyms

gallium silver disulphide

Canonical SMILES

S=[Ag].[Ga]

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